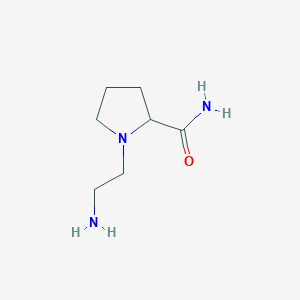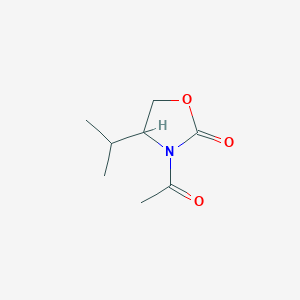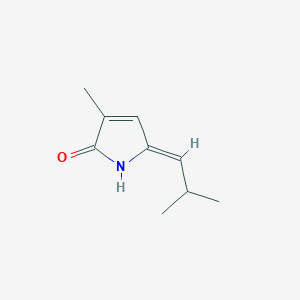
(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrrolones. Pyrrolones are heterocyclic compounds containing a five-membered ring with one nitrogen atom and a ketone group. This compound is characterized by its unique structure, which includes a methyl group and a methylpropylidene group attached to the pyrrolone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one can be achieved through various organic synthesis methods. One common approach involves the condensation of appropriate aldehydes and ketones in the presence of a base. The reaction conditions typically include:
Reagents: Aldehydes, ketones, and a base (e.g., sodium hydroxide or potassium carbonate)
Solvents: Common organic solvents such as ethanol or methanol
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
Pyrrol-2(5H)-one: The parent compound without the methyl and methylpropylidene groups.
3-Methylpyrrol-2(5H)-one: A similar compound with only a methyl group attached.
5-(2-Methylpropylidene)pyrrol-2(5H)-one: A compound with only the methylpropylidene group attached.
Uniqueness
(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one is unique due to the presence of both the methyl and methylpropylidene groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
(5Z)-3-methyl-5-(2-methylpropylidene)pyrrol-2-one |
InChI |
InChI=1S/C9H13NO/c1-6(2)4-8-5-7(3)9(11)10-8/h4-6H,1-3H3,(H,10,11)/b8-4- |
InChIキー |
ITDDLUCEFKBPHX-YWEYNIOJSA-N |
異性体SMILES |
CC1=C/C(=C/C(C)C)/NC1=O |
正規SMILES |
CC1=CC(=CC(C)C)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)



![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
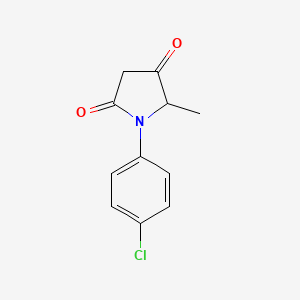
![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
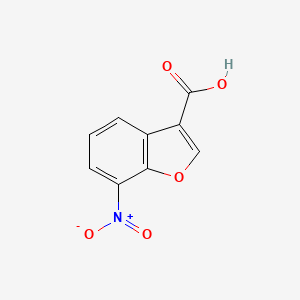
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)

![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)
